molecular formula C10H8O3 B175966 3-(hydroxymethyl)-1H-isochromen-1-one CAS No. 104815-76-1

3-(hydroxymethyl)-1H-isochromen-1-one

Cat. No. B175966
M. Wt: 176.17 g/mol
InChI Key: DZISGMCWORFTOS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques such as thermal analysis, solubility tests, and reactivity tests are used .

Scientific Research Applications

Novel Synthesis Techniques

  • The compound has been used in the synthesis of novel isochromene derivatives, utilizing techniques like tandem Ugi reactions and nucleophilic substitution, leading to diverse molecular frameworks (Banfi et al., 2010).
  • It has been a key component in the synthesis of 3-hexyl-1H-isochromen-1-one, exploring various synthesis methods and optimizing reaction conditions for better yield and selectivity (Zhou Ju-feng, 2011).

Chemical Synthesis and Characterization

  • The compound has been involved in the synthesis of a variety of iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines under mild conditions, showcasing its versatility in chemical reactions (Mancuso et al., 2010).
  • Research has focused on developing new methods for the synthesis of isochromene derivatives, such as the use of a dual role Pd(II) catalyst, underlining its importance in organic synthesis (Mondal et al., 2003).

Biological and Medicinal Applications

  • Isochromenes derived from 3-(hydroxymethyl)-1H-isochromen-1-one have shown promising cytotoxic activities against cancer cell lines, highlighting its potential in developing anticancer agents (Dang Thi et al., 2015).
  • The compound has been used in the synthesis of isochromenes with anti-tobacco mosaic virus activities, demonstrating its utility in creating bioactive compounds with specific antiviral properties (Yang et al., 2022).

Innovative Synthesis Processes

  • The compound has been part of research exploring novel synthesis methods like the Prins reaction to create hexahydro-8,8-dimethyl-1H-isochromen-7-ol derivatives, showing its role in innovative chemical synthesis techniques (Reddy et al., 2014).
  • In microreactor technology, it has been used to produce 3,4-diamino-1H-isochromen-1-ones safely and efficiently, indicating its importance in advanced chemical manufacturing processes (Acke & Stevens, 2007).

Chemical Structure and Properties

  • Research on 3-amino-4-anilino-1H-isochromen-1-one and its derivatives has provided insights into their molecular conformations and hydrogen bonding patterns, essential for understanding their chemical properties (Vicentes et al., 2013).

Antioxidant and Antiplatelet Agents

  • Studies have found that 3-phenyl-1H-isochromen-1-ones, structurally similar to this compound, exhibit potent antioxidant and antiplatelet activities, suggesting a potential for therapeutic applications (Shyamlal et al., 2021).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, and first aid measures .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or research .

properties

IUPAC Name

3-(hydroxymethyl)isochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZISGMCWORFTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydroxymethyl)-1H-isochromen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Chen, T Zhu, G Zhu, Y Liu, C Wang… - Chinese Journal of …, 2017 - sioc-journal.cn
A mycophenolic acid producing strain OUCMDZ-4920, identified as Penicillium brevicompactum, was isolated from a marine sediment (-68 m) collected in South China Sea by means of …
Number of citations: 11 sioc-journal.cn
KG Guimarães, RP de Freitas, ALTG Ruiz… - European journal of …, 2016 - Elsevier
A series of novel isocoumarin derivatives were synthesized using Castro–Stephens cross-coupling. Moreover, novel 3,4-dihydroisocoumarin derivatives were obtained by catalytic …
Number of citations: 19 www.sciencedirect.com
G Frigerio, R Mercadante, L Campo, E Polledri… - Toxicology Letters, 2020 - Elsevier
Background Although thousands of different chemicals have been identified in cigarette smoke, the characterization of their urinary metabolites still requires significant research. The …
Number of citations: 10 www.sciencedirect.com
LL Wang, XJ Zhang, YW Jiang, DW Ma - Science in China Series B …, 2009 - Springer
3-Alkyl isocoumarins are provided by CuI/amino acid-catalyzed Sonogashira coupling reaction of o-bromo benzoic acids and terminal alkynes and the subsequent additive cyclization. …
Number of citations: 11 link.springer.com
陈玲玲, 朱统汉, 朱国良, 刘云龙, 王聪, 朱伟明 - 有机化学, 2017 - sioc-journal.cn
通过化学与生物活性相结合的集成筛选方法, 从海底沉积物样品(-68 m) 中分离得到一株霉酚酸的产生菌短密青霉菌(Penicillium brevicBompactum OUCMDZ-4920). 从其寡营养发酵产物中…
Number of citations: 2 sioc-journal.cn

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